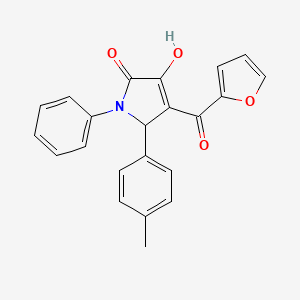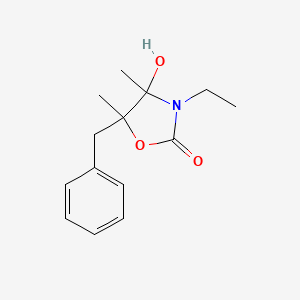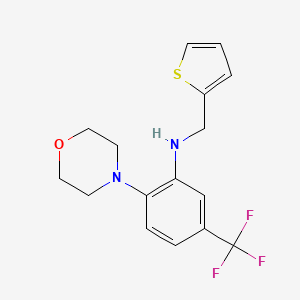![molecular formula C32H37N3O5 B14946765 N-[4-(hexyloxy)phenyl]-2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide](/img/structure/B14946765.png)
N-[4-(hexyloxy)phenyl]-2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(hexyloxy)phenyl]-2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hexyloxyphenyl group, a methoxyphenyl group, and an imidazolidinyl acetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hexyloxy)phenyl]-2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the hexyloxyphenyl and methoxyphenyl intermediates, followed by their coupling with the imidazolidinyl acetamide moiety under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial use.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(hexyloxy)phenyl]-2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[4-(hexyloxy)phenyl]-2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of N-[4-(hexyloxy)phenyl]-2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[4-(hexyloxy)phenyl]-2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide include:
- 2,4-bis-{[4-(2-ethyl-hexyloxy)-2-hydroxy]-phenyl}-6-(4-methoxyphenyl)-(1,3,5)-triazine
- Bis-ethylhexyloxyphenol methoxyphenyl triazine
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C32H37N3O5 |
|---|---|
Peso molecular |
543.7 g/mol |
Nombre IUPAC |
N-(4-hexoxyphenyl)-2-[3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C32H37N3O5/c1-3-4-5-9-22-40-28-18-14-25(15-19-28)33-30(36)23-29-31(37)35(26-10-7-6-8-11-26)32(38)34(29)21-20-24-12-16-27(39-2)17-13-24/h6-8,10-19,29H,3-5,9,20-23H2,1-2H3,(H,33,36) |
Clave InChI |
BPNJDXUFTFCYLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-phenyl-4-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]butanoic acid](/img/structure/B14946690.png)
![2,6-difluoro-N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B14946695.png)
![1-[3-(4-chlorophenoxy)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14946701.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate](/img/structure/B14946709.png)
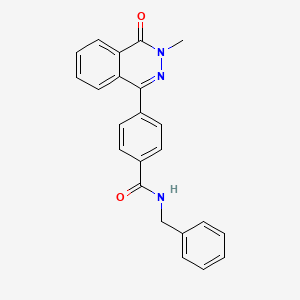
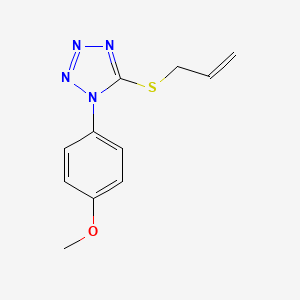
![N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B14946726.png)
![1-(4-Chlorophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B14946728.png)
![(2Z)-N-(4-chlorophenyl)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B14946731.png)
![2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B14946739.png)
